Canagliflozin - 842133-18-0

Canagliflozin

Catalog Number: EVT-262588
CAS Number: 842133-18-0
Molecular Formula: C24H25FO5S
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Canagliflozin is a synthetic organic compound classified as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. [] While clinically used to improve glycemic control in patients with type 2 diabetes mellitus, its role in scientific research extends beyond its therapeutic applications. Research has explored its potential in various fields, including cardiovascular health, kidney disease, non-alcoholic fatty liver disease, and even Alzheimer's disease. [, , , ]

Synthesis Analysis

The synthesis of canagliflozin involves a multi-step process starting from 5-(4-fluorophenyl)-thiophene-2-carbaldehyde. This aldehyde is reacted with a Grignard reagent to introduce a methyl-phenyl substituent. Subsequent reactions include a diastereoselective reduction, tetrahydropyran ring formation, and final deprotection to yield canagliflozin. Detailed information regarding specific reagents, reaction conditions, and yields can be found in patent literature. []

Molecular Structure Analysis

Canagliflozin undergoes primarily oxidative metabolism in animals. [] In humans, the primary metabolic pathway involves direct glucuronidation, leading to the formation of two major metabolites, M5 and M7, which are pharmacologically inactive O-glucuronide conjugates. [, ]

Mechanism of Action

Canagliflozin exerts its effects by selectively inhibiting SGLT2, a protein responsible for glucose reabsorption in the proximal renal tubules. [, ] By blocking SGLT2, canagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and subsequently lowering blood glucose levels. [, ] Its selectivity for SGLT2 over SGLT1 contributes to its safety profile by minimizing potential gastrointestinal side effects and hypoglycemia. [, ]

Physical and Chemical Properties Analysis

Canagliflozin is a white to off-white solid with a melting point ranging from 95 to 105°C. [] It exhibits solubility in various solvents, including phosphate buffer, methanol, and dimethyl sulfoxide. [] Its high water solubility likely contributes to its efficient excretion in urine. []

Applications
  • Diabetic Foot Infections: Canagliflozin exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major pathogen implicated in diabetic foot infections. [] It disrupts bacterial biofilm formation, distorts bacterial cell walls, and affects bacterial metabolism, suggesting potential therapeutic benefits. []

  • Non-Alcoholic Steatohepatitis (NASH) and Hepatocellular Carcinoma (HCC): In a mouse model of diabetes and NASH-HCC, canagliflozin exhibited anti-steatotic and anti-inflammatory effects, attenuating the development of NASH and preventing HCC progression. [] Its potential mechanisms include the induction of cell cycle arrest and apoptosis in HCC cells and direct inhibition of SGLT2 in tumor cells. []

  • Cardiovascular Health: Studies suggest canagliflozin's potential in mitigating cardiovascular risks. [, , ] It reduces major adverse cardiovascular events, hospitalization for heart failure, and improves blood pressure in patients with type 2 diabetes. [, , ]

  • Renal Protection: Canagliflozin demonstrates renoprotective effects in patients with type 2 diabetes and chronic kidney disease. [, , , ] It slows estimated glomerular filtration rate decline, reduces albuminuria, and lowers the risk of kidney failure. [, , ]

  • Pulmonary Arterial Hypertension (PAH): Studies indicate potential for canagliflozin in ameliorating hypobaric hypoxia-induced PAH in mice. [] It reduces right ventricular systolic pressure, inhibits pulmonary arterial smooth muscle cell proliferation, and attenuates pulmonary vessel remodeling. []

  • Alzheimer's Disease: Preliminary in silico studies suggest canagliflozin might act as a dual inhibitor of acetylcholinesterase and SGLT2, potentially linking type 2 diabetes treatment with Alzheimer's disease therapy. []

Metformin

    Compound Description: Metformin is a biguanide class antihyperglycemic agent widely used as a first-line treatment for type 2 diabetes mellitus (T2DM) []. It works primarily by decreasing hepatic glucose production [].

    Relevance: Metformin is frequently co-administered with canagliflozin in the treatment of T2DM [, , , , , , ]. Several studies investigated the efficacy and safety of canagliflozin in combination with metformin compared to metformin alone or in combination with other antidiabetic drugs [, , , ]. Additionally, one study specifically examined the drug-drug interaction potential between canagliflozin and metformin, finding no significant interactions [].

Sitagliptin

    Compound Description: Sitagliptin belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of antidiabetic medications [, ]. It works by increasing the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon secretion in a glucose-dependent manner [].

    Relevance: Sitagliptin serves as a comparator to canagliflozin in multiple studies evaluating the efficacy, safety, and attainment of diabetes-related quality measures [, , , ]. These studies aim to compare the therapeutic benefits and side effect profiles of these two drugs with distinct mechanisms of action for managing T2DM.

Glimepiride

    Compound Description: Glimepiride is a sulfonylurea class antidiabetic drug that stimulates insulin secretion from pancreatic β-cells [, , , ].

    Relevance: Glimepiride is included as an active comparator in several clinical trials evaluating the efficacy and safety of canagliflozin [, , ]. These studies compare the long-term glycemic control, weight loss, and adverse event profiles of canagliflozin with those of glimepiride. Additionally, the potential for hypoglycemia, a known side effect of sulfonylureas, is often a key point of comparison between canagliflozin and glimepiride in these studies [, , ].

Empagliflozin

    Compound Description: Empagliflozin is another SGLT2 inhibitor, like canagliflozin, that lowers blood glucose levels by increasing urinary glucose excretion [].

    Relevance: Empagliflozin is often compared with canagliflozin in terms of their efficacy, safety, and cost-effectiveness as SGLT2 inhibitors []. Head-to-head comparisons and indirect treatment comparisons help to determine the relative benefits and drawbacks of these two drugs within the same therapeutic class.

Dapagliflozin

    Compound Description: Dapagliflozin is another SGLT2 inhibitor that lowers blood glucose by increasing urinary glucose excretion, similar to canagliflozin [].

    Relevance: Dapagliflozin is included in comparative analyses with canagliflozin, particularly regarding their efficacy, safety, and cost-effectiveness as SGLT2 inhibitors []. These comparisons aim to provide a broader perspective on the relative merits and limitations of different drugs within this class.

α-Methyl-d-glucopyranoside

    Compound Description: α-Methyl-d-glucopyranoside is a non-metabolizable glucose analog that is transported by SGLTs but does not undergo further metabolism [].

    Relevance: This compound is used as a tool to study the interaction of canagliflozin with SGLT1 and SGLT2 []. Researchers use α-methyl-d-glucopyranoside to investigate the inhibition kinetics and transport characteristics of canagliflozin at the cellular level.

Penicillin

    Compound Description: Penicillin is a β-lactam antibiotic that inhibits bacterial cell wall synthesis [].

    Relevance: One study investigated the combined antibacterial effect of canagliflozin and penicillin against methicillin-resistant Staphylococcus aureus (MRSA) []. The research aimed to explore the potential synergistic effect of these two drugs with different mechanisms of action against this clinically significant pathogen.

Doxycycline

    Compound Description: Doxycycline is a tetracycline antibiotic that inhibits bacterial protein synthesis [].

    Relevance: Doxycycline serves as a comparator to penicillin in assessing the combined antibacterial effect of canagliflozin with antibiotics against MRSA []. This comparison helps to understand if the interaction between canagliflozin and antibiotics is specific to β-lactams or applies to other antibiotic classes as well.

Omega-3 fatty acid

    Compound Description: Omega-3 fatty acids are polyunsaturated fatty acids with various health benefits, including potential anti-inflammatory effects [].

    Relevance: A study explored the combined effects of canagliflozin and omega-3 fatty acids on insulin resistance, cardiac biomarkers, and inflammation in a rat model of type 2 diabetes []. This research aimed to investigate the potential synergistic or additive effects of these two compounds in managing diabetes and its complications.

Properties

CAS Number

842133-18-0

Product Name

Canagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H25FO5S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1

InChI Key

XTNGUQKDFGDXSJ-ZXGKGEBGSA-N

SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Solubility

almost insoluble
In water, 0.558 mg/L at 25 °C (est)
Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/

Synonyms

1-(Glucopyranosyl)-4-methyl-3-(5-(4-fluorophenyl)-2-thienylmethyl)benzene - T777973
canagliflozin
Canagliflozin Hemihydrate
Canagliflozin, Anhydrous
Invokana

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.